molecular formula C13H9IO2 B7794838 4-(4-Iodophenyl)benzoic acid CAS No. 5731-12-4

4-(4-Iodophenyl)benzoic acid

Cat. No. B7794838
CAS RN: 5731-12-4
M. Wt: 324.11 g/mol
InChI Key: YQOGNSIRIUEMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762315B1

Procedure details

20.1 g of 4′-iodobiphenyl-4-carboxylic acid, 13.1 g of sodium carbonate and 21.4 g of glycol ester of 4-n-pentoxyphenylboronic acid are introduced into 260 g of dimethyl sulfoxide (DMSO) and, after addition of 160 mg of PdCl2(PPh3)2, heated at 100-110° C. for 2 hours. The solid is filtered off at 40° C., washed with dimethyl sulfoxide and suspended in 100 ml of water. It is then heated to 80° C., and 47 g of 37% strength sulfuric acid are added dropwise over the course of 1 hour. The mixture is stirred at 80° C. for a further 30 minutes, cooled at 40° C. and filtered. Drying and crystallization from dimethylacetamide results in 18 g (81%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
[Compound]
Name
glycol ester
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 g
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:23]([O:28][C:29]1[CH:34]=[CH:33][C:32](B(O)O)=[CH:31][CH:30]=1)[CH2:24][CH2:25][CH2:26][CH3:27]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CS(C)=O>[CH2:23]([O:28][C:29]1[CH:30]=[CH:31][C:32]([C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)=[CH:33][CH:34]=1)[CH2:24][CH2:25][CH2:26][CH3:27] |f:1.2.3,^1:40,59|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
13.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
glycol ester
Quantity
21.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)OC1=CC=C(C=C1)B(O)O
Name
Quantity
260 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
160 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered off at 40° C.
WASH
Type
WASH
Details
washed with dimethyl sulfoxide
TEMPERATURE
Type
TEMPERATURE
Details
It is then heated to 80° C.
ADDITION
Type
ADDITION
Details
47 g of 37% strength sulfuric acid are added dropwise over the course of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
crystallization from dimethylacetamide
CUSTOM
Type
CUSTOM
Details
results in 18 g (81%) of 4″-n-pentoxy-[1,1′:4′,1″]-terphenyl-4-carboxylic acid with a purity of >99%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.